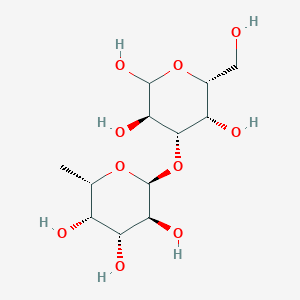
Caffeoylputrescine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caffeoylputrescine hydrochloride is a naturally occurring phenolic amide found in various plant species, including tobacco. It is known for its role in plant defense mechanisms, particularly in repelling herbivores. The compound is a conjugate of caffeic acid and putrescine, and it exhibits various biological activities that make it of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Caffeoylputrescine hydrochloride can be synthesized through the reaction of caffeic acid with putrescine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of caffeic acid and the amino group of putrescine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of caffeoylputrescine hydrochloride involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical synthesis routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Caffeoylputrescine hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in caffeoylputrescine can be oxidized to quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield caffeic acid and putrescine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Quinones derived from caffeic acid.
Reduction: Reduced forms of caffeoylputrescine.
Substitution: Caffeic acid and putrescine.
Scientific Research Applications
Caffeoylputrescine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and hydrolysis.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the development of natural pesticides and plant growth regulators.
Mechanism of Action
Caffeoylputrescine hydrochloride exerts its effects primarily through its interaction with plant defense pathways. The compound is known to activate the jasmonic acid pathway, leading to the production of defense-related proteins and metabolites. It also acts as a deterrent to herbivores by affecting their feeding behavior and physiology.
Comparison with Similar Compounds
Caffeoylputrescine hydrochloride is similar to other phenolic amides such as feruloylputrescine and p-coumaroylputrescine. it is unique in its specific combination of caffeic acid and putrescine, which confers distinct biological activities. Similar compounds include:
Feruloylputrescine: A conjugate of ferulic acid and putrescine.
p-Coumaroylputrescine: A conjugate of p-coumaric acid and putrescine.
Properties
Molecular Formula |
C13H19ClN2O3 |
|---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10;/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18);1H/b6-4+; |
InChI Key |
VHGSBZCXJATSMZ-CVDVRWGVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)




![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)


![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)

![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)
